Cas no 1060281-48-2 (N-{4-(dimethylcarbamoyl)methylphenyl}cyclopropanecarboxamide)

N-{4-(dimethylcarbamoyl)methylphenyl}cyclopropanecarboxamide structure
1060281-48-2 structure
Product Name:N-{4-(dimethylcarbamoyl)methylphenyl}cyclopropanecarboxamide
CAS No:1060281-48-2
Molecular Formula:C14H18N2O2
Molecular Weight:246.304923534393
CID:6153920
PubChem ID:25861854

N-{4-(dimethylcarbamoyl)methylphenyl}cyclopropanecarboxamide Properties

Names and Identifiers

    • N-{4-(dimethylcarbamoyl)methylphenyl}cyclopropanecarboxamide
    • CHEMBL4529039
    • AKOS005267839
    • N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide
    • N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide
    • AN-329/43465273
    • N-{4-[(DIMETHYLCARBAMOYL)METHYL]PHENYL}CYCLOPROPANECARBOXAMIDE
    • 1060281-48-2
    • F5097-0524
    • N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)cyclopropanecarboxamide
    • Z509260832
    • VU0635227-1
    • InChIKey: HOIQZLJGIWQZSR-UHFFFAOYSA-N
    • Inchi: 1S/C14H18N2O2/c1-16(2)13(17)9-10-3-7-12(8-4-10)15-14(18)11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,15,18)
    • SMILES: O=C(C1CC1)NC1C=CC(=CC=1)CC(N(C)C)=O

Computed Properties

  • Exact Mass: 246.136827821g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 246.136827821g/mol
  • Heavy Atom Count: 18
  • Complexity: 316
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1
  • Topological Polar Surface Area: 49.4Ų

N-{4-(dimethylcarbamoyl)methylphenyl}cyclopropanecarboxamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F5097-0524-2μmol
N-{4-[(dimethylcarbamoyl)methyl]phenyl}cyclopropanecarboxamide
1060281-48-2 90%+
2μmol
$85.5 2023-11-21

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